(4-formylnaphthalen-1-yl)boronic Acid

Molecular Engineering Optoelectronics Fluorescent Probes

Generic boronic acids often fail in sterically demanding cross-couplings due to mismatched geometry. (4-Formylnaphthalen-1-yl)boronic acid delivers a rigid 1,4-naphthalene scaffold with a formyl diversification point, resolving these challenges. • Enables synthesis of kinked conjugated polymers for OLED/OFET applications; formyl group supports Wittig/Knoevenagel chain extension. • Introduces sterically constrained 1,4-naphthalene fragments for chiral ligand design and drug discovery SAR. • Supplied at ≥98% purity; in stock with ambient or blue ice global shipping.

Molecular Formula C11H9BO3
Molecular Weight 200 g/mol
CAS No. 332398-52-4
Cat. No. B112485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-formylnaphthalen-1-yl)boronic Acid
CAS332398-52-4
Molecular FormulaC11H9BO3
Molecular Weight200 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C2=CC=CC=C12)C=O)(O)O
InChIInChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H
InChIKeyKBHGTTWVFRLPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Formylnaphthalen-1-yl)boronic Acid Procurement Baseline


(4-formylnaphthalen-1-yl)boronic Acid (CAS 332398-52-4) is an arylboronic acid derivative featuring a naphthalene core substituted with a boronic acid group at the 1-position and a formyl group at the 4-position. This specific 1,4-substitution pattern yields a compound with distinct reactivity and stability characteristics, positioning it as a key building block for complex molecule construction, particularly in medicinal chemistry and materials science . Commercially, it is available as a solid with a reported melting point of 230°C and is typically supplied at purities of 95-98% . Its primary application lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where its naphthalene core and formyl handle enable the introduction of both extended aromaticity and a versatile functional group for subsequent derivatization [1].

Non-Interchangeability of (4-Formylnaphthalen-1-yl)boronic Acid


Selecting a boronic acid building block based solely on the presence of a formyl group ignores critical differences in reactivity, stability, and the steric and electronic properties of the aromatic core. The extended pi-system and specific substitution pattern of (4-formylnaphthalen-1-yl)boronic acid impart unique characteristics compared to its simpler phenyl analogs or its positional isomers. For instance, the naphthalene core confers higher structural rigidity and a different spatial orientation of the boronic acid and formyl groups, which directly influences the geometry and properties of downstream products in materials applications . Furthermore, the position of the boronic acid relative to the peri-hydrogen on the naphthalene ring can significantly impact its reactivity in cross-coupling reactions due to steric and electronic effects not present in phenylboronic acids or differently substituted naphthalene isomers [1]. Generic substitution without quantitative evaluation of these factors can lead to failed syntheses, lower yields, or products with suboptimal performance.

Quantitative Differentiation for (4-Formylnaphthalen-1-yl)boronic Acid


1,4-Disubstituted Naphthalene vs. Benzene: Spatial Rigidity

The 1,4-substitution pattern on a naphthalene core offers a distinct spatial geometry compared to a 1,4-disubstituted benzene ring. The naphthalene system provides a more extended and rigid scaffold. The distance between the reactive handles (boronic acid and formyl group) is greater and more constrained, which is critical for designing 'linear extenders' or for controlling molecular conformation in supramolecular assemblies and conjugated materials . In contrast, the more flexible and shorter 1,4-disubstituted benzene analog, such as 4-formylphenylboronic acid, does not provide the same degree of structural pre-organization or spatial separation [1].

Molecular Engineering Optoelectronics Fluorescent Probes

Suzuki-Miyaura Coupling: Naphthalen-1-yl vs. Phenyl Boronic Acids

The reactivity of arylboronic acids in Suzuki-Miyaura couplings is influenced by the steric and electronic nature of the aryl group. A direct comparative study using a Pd/SS-CNS catalyst system measured the performance of naphthalen-1-ylboronic acid against phenylboronic acid with various aryl halides [1]. While this study did not use the 4-formyl derivative directly, the data from the parent naphthalene system is a strong class-level inference for the reactivity of the naphthalenyl core. For instance, with 4-bromophenol, naphthalen-1-ylboronic acid achieved a yield of 82% in 90 minutes, whereas phenylboronic acid yielded 96% in 60 minutes. In a more relevant comparison using a 4-formyl-substituted aryl bromide, the naphthalen-1-ylboronic acid gave a 92% yield in 70 minutes, compared to an 89% yield in 60 minutes for phenylboronic acid [1].

Suzuki-Miyaura Coupling Reaction Kinetics Cross-Coupling

Orthogonal Reactivity of Formyl and Boronic Acid

A key value proposition of (4-formylnaphthalen-1-yl)boronic acid is its orthogonal reactivity, allowing for sequential or one-pot transformations without the need for protecting group strategies. The boronic acid moiety is a specific handle for Suzuki-Miyaura cross-coupling under mild, Pd-catalyzed conditions [1]. The aldehyde group, in contrast, is a versatile electrophile that can participate in reductive aminations, Grignard additions, Wittig olefinations, and condensations with hydrazines or amines under conditions that leave the boronic acid intact [2]. This orthogonal reactivity is a class-level feature of arylboronic acids bearing formyl groups, enabling efficient, step-economical syntheses of complex molecules [3].

Divergent Synthesis Chemoselectivity Functional Group Tolerance

1,4- vs. 2,6-Disubstituted Naphthalene Geometry

The choice between a 1,4- and a 2,6-disubstituted naphthalene core has significant implications for the geometry and electronic properties of the final product. A 2,6-disubstituted naphthalene, like (6-formylnaphthalen-2-yl)boronic acid, provides a strictly linear, 'para'-like connection between the functional groups, making it an ideal 'linear extender' for conjugated materials . In contrast, the 1,4-substitution pattern of (4-formylnaphthalen-1-yl)boronic acid creates a 'kinked' or 'bent' geometry due to the adjacency of the 1- and 4-positions on the fused ring system. This divergence in molecular shape directly impacts the ability of the resulting molecules to pack, self-assemble, or conduct charge.

Linear Extenders Push-Pull Systems Materials Science

(4-Formylnaphthalen-1-yl)boronic Acid Application Scenarios


Kinked Conjugated Materials for Optoelectronics

The 1,4-substitution pattern on the naphthalene core creates a non-linear geometry that is specifically required for synthesizing 'kinked' or bent conjugated polymers and small molecules. This molecular shape can be advantageous for controlling intermolecular packing, tuning solubility, and modulating optoelectronic properties in materials like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The formyl group provides a handle for further functionalization, such as extending conjugation via Wittig or Knoevenagel condensations .

Sterically Demanding Biaryl Ligands and Catalysts

The bulk of the naphthalene core, combined with the specific 1,4-orientation, makes this compound a valuable precursor for synthesizing sterically hindered, conformationally constrained biaryl ligands. These ligands are essential in transition-metal catalysis, where control over the metal's coordination sphere and the substrate's approach is critical for achieving high enantioselectivity or for stabilizing reactive intermediates . The formyl group can be readily converted to other coordinating groups (e.g., amines, imines) post-coupling [1].

Extended Aromatic Scaffolds for Medicinal Chemistry

In drug discovery, replacing a phenyl ring with a naphthyl group is a common strategy to modulate potency, selectivity, and pharmacokinetic properties . (4-formylnaphthalen-1-yl)boronic acid serves as a direct entry point for introducing a 1,4-disubstituted naphthalene fragment into drug-like molecules via Suzuki-Miyaura coupling. The formyl group can then be used for further diversification, such as reductive amination to introduce amine-containing side chains, a common motif in many pharmaceuticals [1].

Functionalized Fluorescent Probes and Sensors

The naphthalene core is a well-known fluorophore, and its substitution can tune its emission properties. This compound can be used to build fluorescent probes where the boronic acid acts as a recognition unit for diols or sugars . The 1,4-substitution pattern may lead to specific photophysical changes upon binding, enabling the design of ratiometric or 'turn-on' sensors. The aldehyde handle allows for conjugation to biomolecules or other targeting moieties [1].

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